molecular formula C9H9FO3 B12333118 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid

Cat. No.: B12333118
M. Wt: 184.16 g/mol
InChI Key: HMMLUNKEUZOGKH-UHFFFAOYSA-N
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Description

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid is a fluorinated aromatic propanoic acid derivative characterized by a phenyl ring substituted with a fluorine atom at the 2-position and a hydroxyl group at the 5-position, linked to a three-carbon propanoic acid chain.

Properties

Molecular Formula

C9H9FO3

Molecular Weight

184.16 g/mol

IUPAC Name

3-(2-fluoro-5-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C9H9FO3/c10-8-3-2-7(11)5-6(8)1-4-9(12)13/h2-3,5,11H,1,4H2,(H,12,13)

InChI Key

HMMLUNKEUZOGKH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)CCC(=O)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boronic acids or esters and aryl halides under mild and functional group-tolerant conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial to achieving efficient production.

Chemical Reactions Analysis

Types of Reactions: 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The carboxylic acid group can be reduced to alcohols.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. For instance, it targets the protein superoxide dismutase [Mn], mitochondrial, which plays a role in mitigating oxidative stress . The compound’s effects are mediated through pathways involving oxidative and reductive transformations.

Comparison with Similar Compounds

Chlorinated 3-Phenylpropanoic Acid Derivatives

Example Compounds :

  • 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic acid (Compound 1, )
  • 3-(3-Chloro-4-hydroxyphenyl)propanoic acid (Compound 3, )

Structural Differences :

  • Substituents : Chlorine replaces fluorine, and hydroxyl positions vary (4-OH vs. 5-OH).
  • Electronic Effects : Chlorine’s stronger electron-withdrawing effect may enhance acidity compared to fluorine.

Functional Implications :

  • Antimicrobial Activity: Chlorinated derivatives exhibit selective activity against Escherichia coli and Staphylococcus aureus, with MIC values in the µg/mL range. The dichloro analog (Compound 1) shows higher potency than the monochloro variant (Compound 3), suggesting halogenation enhances bioactivity .

Table 1: Comparison of Chlorinated vs. Fluorinated Derivatives

Property 3-(2-Fluoro-5-hydroxyphenyl)propanoic Acid (Inferred) 3-(3,5-Dichloro-4-hydroxyphenyl)propanoic Acid
Molecular Weight ~198.17 g/mol 249.08 g/mol
Substituents 2-F, 5-OH 3-Cl, 5-Cl, 4-OH
pKa (Carboxylic Acid) ~4.5–5.0* ~3.8–4.3*
Bioactivity Potential antimicrobial (inferred) Antimicrobial (MIC: 5–10 µg/mL)

*Estimated based on substituent electronegativity.

Aroma-Active Esters in Pineapples

Example Compounds :

  • 3-(Methylthio)propanoic acid methyl ester (–4, 7)
  • 3-(Methylthio)propanoic acid ethyl ester (–4, 7)

Structural Differences :

  • Backbone: Both feature a propanoic acid chain but are esterified (methyl/ethyl esters vs. free carboxylic acid).
  • Substituents : Methylthio (-SCH₃) groups replace aromatic fluorine and hydroxyl.

Functional Implications :

  • Odor Contribution : These esters are key aroma compounds in pineapples, with odor thresholds as low as 7 µg·kg⁻¹ (ethyl ester). Their sulfur-containing groups contribute to fruity, tropical scents .
  • Concentration Variability: Levels vary between pineapple cultivars (e.g., 622.49 µg·kg⁻¹ for methyl ester in Tainong No. 4 vs. 78.06 µg·kg⁻¹ in No. 6) .

Analgesic Amide Derivatives

Example Compound :

  • Amide derivatives of 3-[1-(3-pyridazinyl)-5-phenyl-1H-pyrazole-3-yl]propanoic acids ()

Structural Differences :

  • Functional Groups : Amide linkages and pyrazole/pyridazine rings replace the fluorophenyl group.

Functional Implications :

  • Analgesic Activity : These derivatives exhibit equipotent or superior pain-relieving effects compared to aspirin in rodent models, likely via COX inhibition .
  • Structure-Activity Relationship : Bulky aromatic substituents (e.g., pyridazinyl) enhance potency, suggesting that the fluorophenyl group in the target compound could modulate similar pathways.

Fluorinated Propanoic Acid Analogs

Example Compounds :

  • 2-(3-Fluoro-5-methylphenyl)propanoic acid ()
  • 3-[5-(2-Fluorophenyl)-2-furyl]propanoic acid ()

Structural Differences :

  • Substituent Positions : Fluorine at 3-position (vs. 2-) or attached to a furan ring.
  • Ring Systems : Furyl vs. phenyl rings alter aromaticity and steric effects.

Functional Implications :

  • Electronic Effects : Fluorine’s position influences dipole moments and acidity. For instance, 2-fluorophenyl derivatives may exhibit stronger meta-directing effects in synthesis.
  • Applications : Furyl derivatives (e.g., ) are explored as intermediates in drug synthesis, while methyl-substituted analogs () may serve as anti-inflammatory agents .

Biological Activity

3-(2-Fluoro-5-hydroxyphenyl)propanoic acid (also referred to as 2-Fluoro-5-hydroxyphenylpropanoic acid) is an organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a propanoic acid backbone and a fluorinated aromatic ring, which contributes to its unique properties and potential therapeutic applications.

  • Molecular Formula : C10H11F O3
  • Molecular Weight : Approximately 199.18 g/mol

The presence of the fluorine atom and hydroxyl group enhances its chemical reactivity and biological interactions, making it a candidate for various pharmacological studies.

Research indicates that 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid exhibits significant biological activity primarily through the following mechanisms:

  • Cyclooxygenase Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the synthesis of prostaglandins involved in inflammation and pain processes. This suggests its potential as an anti-inflammatory agent .
  • Neuroprotective Effects : Studies indicate that it may modulate amyloid-beta aggregation, which is significant in the context of neurodegenerative diseases such as Alzheimer's disease. This modulation could help mitigate the progression of such diseases by reducing neuroinflammation and promoting neuronal health.

Biological Activity Overview

The biological activities of 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid can be summarized as follows:

Activity Description
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin synthesis and inflammation.
NeuroprotectiveModulates amyloid-beta aggregation, potentially beneficial in Alzheimer's disease.

Anti-inflammatory Studies

In a comparative study assessing various compounds for their anti-inflammatory properties, 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid demonstrated a significant reduction in inflammatory markers in vitro. The IC50 values for COX inhibition were notably lower than those of several standard anti-inflammatory drugs, indicating its potency.

Neuroprotective Studies

A study focusing on neuroprotective agents highlighted that 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid could effectively reduce amyloid-beta aggregation in neuronal cell cultures. The findings suggest that this compound may enhance cognitive function by protecting neurons from amyloid-induced toxicity.

Structural Comparisons

Several compounds share structural similarities with 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid, providing insights into its unique biological profile:

Compound Name Molecular Formula Key Features
2-Amino-3-(3-fluoro-5-hydroxyphenyl)propanoic acidC10H12F O3Similar fluorinated structure; involved in similar biological activities.
(R)-FlurbiprofenC15H14F O2A well-known NSAID; shares structural features but differs in pharmacological effects.

The unique combination of functional groups in 3-(2-Fluoro-5-hydroxyphenyl)propanoic acid enhances its binding affinity to biological targets, facilitating stronger interactions compared to structurally similar compounds.

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